molecular formula C22H18N4O5 B2908473 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1291834-29-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2908473
CAS No.: 1291834-29-1
M. Wt: 418.409
InChI Key: WBNYOXWWDPZABD-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core fused with a benzodioxole moiety and an N-(2-methoxyphenyl)acetamide side chain. The benzodioxole group (a methylenedioxy-substituted benzene) confers electron-rich aromatic properties, while the 2-methoxyphenyl substituent may influence solubility and π-π stacking interactions.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-29-18-5-3-2-4-15(18)23-21(27)12-25-8-9-26-17(22(25)28)11-16(24-26)14-6-7-19-20(10-14)31-13-30-19/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNYOXWWDPZABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

The closest structural analogue is 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (), which substitutes the 2-methoxyphenyl group with a 3-fluoro-4-methylphenyl moiety. Key differences include:

  • Fluorine atom : Enhances lipophilicity and metabolic stability via electronegativity and resistance to oxidative degradation.
  • Positional effects : The 2-methoxy group in the target compound may improve solubility compared to the 3-fluoro-4-methyl substitution.

Pyrazoline and Sulfonamide Derivatives

Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides () feature a pyrazoline core and sulfonamide group, targeting carbonic anhydrase with cytotoxic effects. Contrasts include:

  • Core heterocycle: Pyrazolo[1,5-a]pyrazinone vs. pyrazoline. The former’s fused bicyclic system may enhance rigidity and binding specificity.
  • Functional groups: Sulfonamides (strong zinc-binding motifs) vs. acetamides (weaker hydrogen-bond donors), suggesting divergent mechanisms of action .

Triazolopyrimidine and Thione Derivatives

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl acetylhydrazones () exhibit herbicidal and antiviral activities. Key distinctions:

  • Triazole vs. pyrazolo-pyrazinone cores: Triazoles often chelate metals, whereas the pyrazinone core may engage in dipole interactions.
  • Substituents : The benzodioxole group in the target compound could enhance aromatic stacking versus thione or hydrazone groups in triazolopyrimidines, which prioritize redox or chelation activity .

Quinazoline-Pyrazole Hybrids

N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () demonstrate antimicrobial effects. Differences include:

  • Quinazoline vs. benzodioxole : Quinazolines are kinase inhibitor pharmacophores, whereas benzodioxoles are common in CNS ligands.
  • Hydrazone vs. acetamide linkers : Hydrazones offer conformational flexibility but lower stability compared to acetamides .

Comparative Data Table

Compound Class Core Heterocycle Key Substituents Biological Activity Evidence ID
Target Compound Pyrazolo[1,5-a]pyrazinone Benzodioxole, 2-methoxyphenyl Not reported (hypothetical) -
Fluoro-Methylphenyl Analog Pyrazolo[1,5-a]pyrazinone Benzodioxole, 3-fluoro-4-methylphenyl Not reported
Pyrazoline-Sulfonamide Pyrazoline 4-Hydroxyphenyl, sulfonamide Carbonic anhydrase inhibition
Triazolopyrimidine Hydrazone Triazolo[1,5-a]pyrimidine Acetylhydrazone, thione Herbicidal, antiviral
Quinazoline-Pyrazole Hydrazone Quinazoline-pyrazole Aldehyde hydrazone Antimicrobial

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy) improve aqueous compatibility .
  • Core Heterocycles: Pyrazolo[1,5-a]pyrazinone’s fused structure likely offers superior target selectivity compared to monocyclic pyrazolines or flexible hydrazones .

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